molecular formula C10H9NO2 B1601354 Ethyl 3-(2-Pyridyl)propiolate CAS No. 66869-70-3

Ethyl 3-(2-Pyridyl)propiolate

Cat. No.: B1601354
CAS No.: 66869-70-3
M. Wt: 175.18 g/mol
InChI Key: XOYXKNZOKZGKAB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a derivative of pyridine and is characterized by the presence of an ethyl ester group attached to a propiolate moiety. This compound is commonly used in organic synthesis and research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(2-Pyridyl)propiolate can be synthesized through various methods. One common method involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under nitrogen protection, using anhydrous ethanol as a solvent, and heated in an oil bath at temperatures between 120-160°C for 16-20 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-Pyridyl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Ethyl 3-(2-Pyridyl)propiolate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Pyridyl)propiolate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

    Ethyl Propiolate: Similar in structure but lacks the pyridine ring.

    Methyl 3-(2-Pyridyl)propiolate: Similar but with a methyl ester group instead of an ethyl ester group.

    3-(2-Pyridyl)propiolic Acid: The acid form of the compound

Uniqueness: this compound is unique due to the combination of the ethyl ester group and the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-pyridin-2-ylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYXKNZOKZGKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497766
Record name Ethyl 3-(pyridin-2-yl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66869-70-3
Record name Ethyl 3-(pyridin-2-yl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-ethynyl-pyridine (309 mg, 3 mmol) in THF (6 mL) was added BuLi (1.6 M in hexane, 1.88 mL, 3 mmol) dropwise at −75° C. and the reaction mixture was stirred at −75° C. for 30 min, then ethyl chloroformate (286 μL, 3 mmol) was added dropwise at −75° C. and the reaction mixture was stirred at −75° C. for 1 h. The mixture was then poured into ice water and extracted with ethyl acetate and the combined organic extracts washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 50% ethyl acetate in heptane) afforded the title compound (349 mg, 66%) as a brown solid. MS: m/e=176.2 [M+H]+.
Quantity
309 mg
Type
reactant
Reaction Step One
Name
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
286 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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